molecular formula C8H6ClN3O B15093719 Benzimidazole, 2-(chloromethyl)-1-nitroso-(8CI)

Benzimidazole, 2-(chloromethyl)-1-nitroso-(8CI)

Cat. No.: B15093719
M. Wt: 195.60 g/mol
InChI Key: ZLQZCPQNMFBWNP-UHFFFAOYSA-N
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Description

Benzimidazole, 2-(chloromethyl)-1-nitroso-(8CI), is a nitroso-substituted benzimidazole derivative characterized by a chloromethyl group at position 2 and a nitroso (-NO) group at position 1. This compound belongs to a broader class of benzimidazoles, heterocyclic aromatic systems with a fused benzene and imidazole ring. Benzimidazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and analgesic activities .

The synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives typically involves condensation of substituted o-phenylenediamine with chloroacetic acid under acidic conditions . For example, 2-(chloromethyl)-1H-benzimidazole (CAS 4857-04-9) is synthesized via cyclization of o-phenylenediamine and chloroacetic acid, yielding a compound with a melting point of 146–148°C .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

2-(chloromethyl)-1-nitrosobenzimidazole

InChI

InChI=1S/C8H6ClN3O/c9-5-8-10-6-3-1-2-4-7(6)12(8)11-13/h1-4H,5H2

InChI Key

ZLQZCPQNMFBWNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2N=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Substituents at Position 1

  • 1-H Derivatives (e.g., 2-(chloromethyl)-1H-benzimidazole) :
    The absence of a substituent at position 1 simplifies synthesis but may reduce stability or alter reactivity compared to N-substituted analogs. These derivatives are intermediates for further functionalization .
  • 1-Methyl Derivatives (e.g., 2-(chloromethyl)-1-methyl-benzimidazole) :
    Methylation at position 1 enhances steric bulk and may improve metabolic stability. Such compounds are synthesized via alkylation of the parent 1H-benzimidazole .
  • However, nitroso groups may also increase susceptibility to dimerization or oxidation .

Substituents at Position 2

  • Chloromethyl Group :
    The chloromethyl moiety (-CH2Cl) is a versatile electrophile, enabling nucleophilic substitution reactions with amines or thiols to generate bioactive derivatives. This group is critical for covalent binding in some drug candidates .
  • Carboxylic Acid (-COOH): Derivatives like benzimidazole-2-carboxylic acids are synthesized via oxidation of 2-hydroxymethyl intermediates and often show enhanced solubility .

Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility Stability Notes Reference
2-(Chloromethyl)-1H-benzimidazole 146–148 Moderate in DMSO Stable under inert atmosphere
1-Methyl-2-(methylthio)-benzimidazole Not reported High in chloroform Sensitive to oxidation
2-(Chloromethyl)-1-nitroso-benzimidazole Data lacking Likely polar Potential dimerization risk Inferred

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer properties. This article focuses on the biological activity of Benzimidazole, 2-(chloromethyl)-1-nitroso-(8CI) , synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound Benzimidazole, 2-(chloromethyl)-1-nitroso-(8CI) features a benzimidazole core with a chloromethyl and nitroso substituent. The synthesis of this compound typically involves the reaction of benzimidazole derivatives with chloromethyl and nitrosating agents under controlled conditions. The resulting derivatives are characterized using techniques such as NMR and mass spectrometry to confirm their structures.

Antimicrobial Activity

Antibacterial Properties
Studies have demonstrated that benzimidazole derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized 2-chloromethyl benzimidazole derivatives showed moderate to significant antibacterial effects when tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) using the disc diffusion method. Compound 1A displayed higher activity against E. coli, suggesting its potential for further development as an antibacterial agent .

Antifungal Activity
The antifungal efficacy of benzimidazole derivatives has also been explored. A study reported that certain derivatives exhibited strong growth inhibition against phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani. Specifically, one compound demonstrated an IC50 value of 18.60 μg/mL against Fusarium solani, indicating potent antifungal activity comparable to commercial fungicides .

Antiparasitic Activity

Benzimidazoles are well-known for their anthelmintic properties. Research indicates that compounds containing the benzimidazole nucleus interfere with tubulin polymerization in parasitic organisms, leading to effective treatment against nematodes and other parasites. In vitro studies have shown that these compounds can significantly reduce the viability of muscle larvae from Trichinella spiralis, highlighting their potential as antiparasitic agents .

Anticancer Activity

Recent investigations have revealed that benzimidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For example, several newly synthesized compounds exhibited promising antitumor activity against various cancer cell lines, including MCF-7 (breast cancer). The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) leading to DNA damage and subsequent cell cycle arrest . Table 1 summarizes some key findings regarding the anticancer activity of selected benzimidazole derivatives:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 5MCF-76.26Induces ROS production; DNA damage
Compound 9NCI-H3586.48Activates p53 pathway; apoptosis
Compound 15HCC82720.46Cell cycle arrest via p21 upregulation

Case Studies

Several case studies highlight the biological activities of benzodiazole derivatives:

  • Antimicrobial Efficacy : A study synthesized multiple benzimidazole derivatives, testing their antibacterial properties against clinical strains of bacteria. Results indicated that certain derivatives had MIC values lower than standard antibiotics like ciprofloxacin .
  • Fungicidal Activity : Another investigation focused on the antifungal activity of benzimidazole derivatives against various fungal pathogens, revealing promising results that suggest potential applications in agricultural settings .

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